molecular formula C16H18BrNO4S B609652 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate CAS No. 216853-60-0

3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate

Cat. No. B609652
M. Wt: 400.28
InChI Key: KXBSQPLWTVQFGJ-WLHGVMLRSA-N
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Description

The compound is a derivative of the bicyclo[3.2.1]oct-2-ene structure . It has a bromine atom attached to a thiophene ring (3-Bromo-2-thienyl), and a methyl group attached to an azabicyclo[3.2.1]oct-2-ene structure. The term “fumarate” suggests it’s a salt or ester of fumaric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The bicyclo[3.2.1]oct-2-ene structure is a type of carbocyclic compound with two fused rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like bicyclo[3.2.1]oct-2-ene have a molecular weight of 108.1809 .

Scientific Research Applications

  • Synthesis of 2-Azabicyclo Octenes :

    • Gregory, Bullock, and Chen (1985) discuss the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a group to which our compound of interest belongs. These compounds exhibit low antimicrobial and hypotensive activity, suggesting potential applications in these areas (Gregory, Bullock, & Chen, 1985).
  • Cocaine Impurities :

    • Cooper and Allen (1984) identified compounds similar to 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in synthetic cocaine samples. This highlights the use of such compounds in forensic science, particularly in the analysis of drug samples (Cooper & Allen, 1984).
  • Synthesis of Monoamine Transporter Affinity Compounds :

    • Krunic et al. (2005) synthesized 3-aryl-tropanes, another related group, and evaluated their affinities for monoamine transporters. This indicates a potential application in neurological or psychiatric medicine, particularly in the treatment of disorders related to monoamine neurotransmitters (Krunic et al., 2005).
  • Cephalosporin Derivatives :

    • Blau et al. (2008) worked on synthesizing new cephalosporin derivatives using related structures. This suggests a potential application in the development of new antibiotics (Blau et al., 2008).
  • Catalysis in Organic Synthesis :

    • Tamm et al. (2007) discuss the synthesis of tropidinyl titanium and zirconium complexes through a reaction involving a related compound. This indicates possible use in catalysis within organic synthesis (Tamm et al., 2007).
  • Applications in Organic Synthesis and Medicinal Chemistry :

    • The synthesis of bridged azabicyclic compounds, as described by Ikeda et al. (1996) and Sato et al. (1995), implies that related structures could be useful intermediates in the synthesis of more complex organic molecules, potentially in medicinal chemistry (Ikeda et al., 1996); (Sato et al., 1995).
  • Development of Novel Semi-Alkaloids :

    • Parhizkar et al. (2017) synthesized 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives, demonstrating a potential route to new classes of semi-alkaloids with antimicrobial activity (Parhizkar et al., 2017).
  • Synthesis of Pyrroles :

    • Cramer et al. (2004) achieved the regioselective retro-Mannich reaction of N-protected tropenone to pyrroles, indicating the usefulness of related structures in synthesizing complex organic molecules like pyrroles (Cramer et al., 2004).

properties

IUPAC Name

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSQPLWTVQFGJ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NS3861 (fumarate)

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